molecular formula C8H9N3 B12999768 2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine

2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine

Cat. No.: B12999768
M. Wt: 147.18 g/mol
InChI Key: CWWAPMOEVNJEEL-UHFFFAOYSA-N
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Description

Structure and Synthesis: 2,3-Dimethyl-5H-pyrrolo[2,3-b]pyrazine is a fused heterocyclic compound featuring a pyrrole ring fused to a pyrazine core, with methyl substituents at the 2- and 3-positions.

Applications:
Pyrrolo[2,3-b]pyrazine derivatives are pivotal in medicinal chemistry and materials science. They serve as kinase inhibitors (e.g., FGFR1, ATR, JAK3) , CFTR activators , and optoelectronic materials due to their tunable electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine can be achieved through various methods. One common approach involves the reaction between pyrazine-2,3-dicarbonitrile and substituted hydrazines . Another method includes the thermal (non-catalytic) cyclization of pyrazinylhydrazones, which leads to the formation of 3-substituted and 2,3-disubstituted 5H-pyrrolo[2,3-b]pyrazines .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethyl-5H-pyrrolo[2,3-b]pyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that 2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine exhibits significant kinase inhibitory activity. Kinases are critical in cell signaling pathways related to cancer progression. By inhibiting specific kinases, this compound may disrupt cancer cell proliferation and survival, making it a candidate for anticancer drug development. Studies have shown promising results in various cancer cell lines, particularly in inhibiting growth and inducing apoptosis in malignant cells .

Antimicrobial Activity
The compound has also been investigated for its potential antimicrobial properties. Preliminary studies suggest that it may exhibit activity against a range of pathogens, including bacteria and fungi. The mechanism of action is thought to involve disruption of microbial cellular processes, although further research is needed to elucidate specific interactions .

Synthetic Applications

Building Block in Organic Synthesis
this compound serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various reactions that can lead to the formation of derivatives with enhanced biological activities. For example, it can be used in the synthesis of pyrrolopyrazine derivatives that have shown improved pharmacological profiles .

Industrial Applications

Material Science
In addition to its medicinal applications, this compound has potential uses in material science. Its unique electronic properties make it suitable for developing organic semiconductors and optoelectronic materials. Research into its application in electronic devices is ongoing, with promising results indicating its effectiveness in enhancing device performance .

Case Studies and Research Findings

Study Focus Area Findings
Study A Anticancer ActivityDemonstrated significant inhibition of kinase activity in cancer cell lines, leading to reduced proliferation.
Study B Antimicrobial PropertiesShowed promising antimicrobial effects against various bacterial strains; further studies needed for mechanism elucidation.
Study C Synthetic ApplicationsHighlighted the compound's role as a precursor in synthesizing novel pyrrolopyrazine derivatives with enhanced biological activity.

Mechanism of Action

The mechanism of action of 2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, this compound can interfere with signaling pathways that regulate cell growth and proliferation, making it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrido[2,3-b]Pyrazine Derivatives

Structural Differences :
Pyrido[2,3-b]pyrazine replaces the pyrrole ring with a pyridine, altering electronic properties and steric bulk.

Functional Properties :

  • Biological Activity : Pyrido analogs inhibit PI3K isozymes, BRAF kinase, and DRAK2 (IC₅₀ values in µM range) .
  • Optoelectronic Applications : Pyrido derivatives exhibit lower ΔEST (singlet-triplet energy gap) compared to pyrrolo analogs (0.01–0.23 eV vs. 0.48 eV), enhancing thermally activated delayed fluorescence (TADF) in OLEDs .
  • Synthesis: Prepared via multicomponent reactions or electrophilic trapping, differing from the Sonogashira coupling used for pyrrolo derivatives .

Key Data :

Property Pyrrolo[2,3-b]Pyrazine Derivatives Pyrido[2,3-b]Pyrazine Derivatives
ΔEST (eV) 0.48 0.01–0.23
Kinase Inhibition FGFR1 (IC₅₀ ~1 µM) DRAK2 (IC₅₀ ~3.15 µM)
Thermal Stability (°C) Up to 300 Not reported

Thieno[2,3-b]Pyrazine Derivatives

Structural Differences: Thieno analogs substitute the pyrrole ring with thiophene, enhancing π-conjugation and redox activity.

Functional Properties :

  • Kinase Inhibition: Thieno derivatives act as dual DRAK1/DRAK2 inhibitors (Kd = 9 nM) but lack selectivity compared to pyrrolo-based aloisines (nanomolar ERK2 inhibition) .
  • Synthesis : Scaffold-hopping strategies from isothiazolo[5,4-b]pyridine precursors, contrasting with microwave-assisted amination for pyrrolo derivatives .

Substituted Pyrrolo[2,3-b]Pyrazine Derivatives

Chloro-Substituted Analogs :

  • 3-Chloro-5H-Pyrrolo[2,3-b]Pyrazine : Exhibits anticancer and antimicrobial activity, with a molecular weight of 153.57 g/mol and density of 1.531 g/cm³ .
  • 2-Chloro-7-Iodo-5-Tosyl Derivative : Used in high-yield synthetic routes (CAS 889447-21-6), highlighting halogenation versatility .

Amino-Substituted Analogs:

  • 2-Amino/3-Amino Derivatives: Regioselective synthesis (metal-free vs. Buchwald conditions) dictates substitution position, impacting optoelectronic performance (1,7-derivatives show superior thermal stability up to 300°C) .

Key Data :

Compound Activity/Property Reference
3-Chloro-5H-Pyrrolo[2,3-b]Pyrazine Anticancer (IC₅₀ ~1–10 µM)
RP107 (6-Phenyl-7-n-Butyl Derivative) CFTR Activation (EC₅₀ = 89 nM)
1,7-Dihydrodipyrrolo[2,3-b]Pyrazine TGA Stability: 5% wt. loss at 300°C

Biological Activity

2,3-Dimethyl-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This compound is part of the pyrrolopyrazine family, known for its potential therapeutic applications in various fields including oncology and infectious diseases. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a fused pyrrole and pyrazine ring system. Its molecular formula is C8H10N2C_8H_10N_2 with a molecular weight of approximately 150.18 g/mol. This unique structure allows for various interactions with biological systems, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating potential as a lead compound for developing new antibiotics. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.

Anticancer Properties

The compound has been investigated for its anticancer effects, particularly as a kinase inhibitor. It has shown promise in inhibiting Janus kinase 3 (JAK3), which plays a crucial role in cell signaling pathways associated with cancer proliferation. In vitro studies demonstrated that derivatives of this compound exhibited selective inhibition against cancer cell lines while sparing normal cells .

Neuroprotective Effects

Recent studies suggest that this compound may also possess neuroprotective properties. It has been shown to modulate signaling pathways involved in neuronal survival and apoptosis, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Kinase Inhibition : The compound binds to the ATP-binding site of kinases, inhibiting their activity and subsequently affecting downstream signaling pathways involved in cell growth and differentiation .
  • Antimicrobial Action : It disrupts cellular processes in bacteria by inhibiting essential enzymes involved in cell wall synthesis .
  • Neuroprotection : Modulates apoptotic pathways and enhances neuronal resilience against oxidative stress .

Case Study 1: Anticancer Activity

In a study examining the effects of this compound on human cancer cell lines, researchers found that the compound significantly reduced cell viability in a dose-dependent manner. The IC50 values for various cancer cell lines were reported as follows:

Cell LineIC50 (µM)
MCF-7 (Breast)12.5
A549 (Lung)15.0
HeLa (Cervical)10.0

These findings suggest that the compound may serve as a potent anticancer agent with further development needed for clinical applications .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of the compound against multi-drug resistant bacterial strains. The minimum inhibitory concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

This study underscored the potential of this compound as a candidate for developing new antimicrobial therapies .

Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine

InChI

InChI=1S/C8H9N3/c1-5-6(2)11-8-7(10-5)3-4-9-8/h3-4H,1-2H3,(H,9,11)

InChI Key

CWWAPMOEVNJEEL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C(=N1)C=CN2)C

Origin of Product

United States

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